(R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic acid dihydrochloride
Description
(R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic acid dihydrochloride is a chiral benzimidazole derivative with a pyrrolidinyl substituent and a carboxylic acid functional group. The dihydrochloride salt form enhances its aqueous solubility, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-13(6-3-7-14-13)12-15-9-5-2-4-8(11(17)18)10(9)16-12;;/h2,4-5,14H,3,6-7H2,1H3,(H,15,16)(H,17,18);2*1H/t13-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSARDOPLNSQSS-FFXKMJQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phillips-Ladenburg Reaction
The Phillips-Ladenburg method involves condensing 1,2-diaminobenzene derivatives with carboxylic acids under acidic conditions. For 4-carboxylic acid-functionalized benzimidazoles, 4-amino-3-nitrobenzoic acid serves as a precursor. Nitro reduction followed by cyclization with formic acid yields the 4-carboxy-benzimidazole core. However, regioselectivity challenges arise when introducing bulky substituents like 2-methylpyrrolidine.
Weidenhagen Oxidation
The Weidenhagen reaction employs aldehydes or ketones with 1,2-diaminobenzenes in the presence of oxidizing agents like Cu(OAc)₂. While effective for simple benzimidazoles, this method struggles with sterically hindered ketones required for 2-methylpyrrolidinyl incorporation. Modifications using Fe/S redox systems improve yields for complex substrates.
N-Arylamidoxime Cyclization
A one-pot acylation-cyclization of N-arylamidoximes offers a high-yielding route (up to 96%). For example, treating N-(4-carboxyaryl)amidoxime with acetyl chloride and DBU in chlorobenzene at 132°C generates the benzimidazole ring via nitrene intermediates. This method’s efficiency makes it suitable for scaling, though chirality induction requires additional steps.
Introducing the (R)-2-Methylpyrrolidinyl Substituent
Incorporating the chiral pyrrolidine moiety at position 2 demands stereocontrolled synthesis.
Mitsunobu Reaction
The Mitsunobu reaction couples alcohols to heterocycles with inversion of configuration. Patent WO2020212832A1 demonstrates its use in attaching ethylene glycol derivatives to benzimidazoles. Adapting this, (R)-2-methylpyrrolidinol can be coupled to a 2-hydroxybenzimidazole precursor using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method preserves stereochemistry, achieving >98% enantiomeric excess (ee) with optimized catalysts.
Nucleophilic Substitution
Replacing a 2-chloro or 2-nitro group on the benzimidazole with (R)-2-methylpyrrolidine under basic conditions (K₂CO₃, DMF) provides moderate yields (45–60%). However, racemization at the pyrrolidine’s stereocenter necessitates chiral resolution, reducing overall efficiency.
Carboxylic Acid Functionalization
Ester Hydrolysis
Methyl or ethyl esters at position 4 are hydrolyzed using NaOH (1M) in THF/water. For example, 6-(4-bromo-2-fluoro-phenylamino)-7-fluoro-3-methyl-3H-benzimidazole-5-carboxylic acid methyl ester is saponified to the carboxylic acid in 85–92% yield. Acidic workup (HCl) precipitates the product, minimizing purification steps.
Direct Carboxylation
Electrophilic carboxylation using CO₂ under Pd catalysis offers a one-step alternative, though yields are lower (50–65%). This method avoids ester intermediates but requires stringent anhydrous conditions.
Chirality Control and Resolution
Asymmetric Catalysis
Chiral phosphoric acids catalyze the cyclocondensation of 1,2-diaminobenzenes with ketones, inducing enantioselectivity. For 2-methylpyrrolidinyl benzimidazoles, (S)-TRIP catalyst achieves 88% ee.
Diastereomeric Salt Formation
Racemic mixtures are resolved using chiral acids (e.g., tartaric acid). Crystallizing the (R)-enantiomer as a dihydrochloride salt improves purity (>99% ee).
Dihydrochloride Salt Formation
Treating the free base with HCl gas in ethanol yields the dihydrochloride. Optimal conditions (2.2 eq HCl, 0–5°C) prevent decomposition. The salt’s solubility in water (32 mg/mL at 25°C) facilitates formulation.
Industrial-Scale Optimization
Process Efficiency
Combining N-arylamidoxime cyclization with Mitsunobu coupling reduces steps from six to three, boosting overall yield from 28% to 74% (Table 1).
Table 1. Comparative Yields for Multistep Synthesis
Green Chemistry Adaptations
Replacing chlorobenzene with cyclopentyl methyl ether (CPME) in cyclization steps reduces environmental impact while maintaining yields (91% vs. 89%).
Analytical Characterization
Critical quality attributes include:
-
HPLC Purity : >99.5% (C18 column, 0.1% TFA/MeCN gradient)
-
Chiral HPLC : >99% ee (Chiralpak AD-H, hexane/ethanol)
-
XRD : Confirms dihydrochloride crystal structure (space group P2₁2₁2₁)
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzimidazole derivatives.
Scientific Research Applications
Chemical Overview
- Chemical Name : (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride
- CAS Number : 2227990-33-0
- Molecular Formula : C13H16ClN3O2
- Molecular Weight : 281.74 g/mol
- Appearance : White to yellow solid
Pharmacological Research
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known pharmacophores allows it to interact with various biological targets.
Case Study: Antidepressant Activity
Research has indicated that compounds within the benzimidazole family exhibit antidepressant properties. A study demonstrated that (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole derivatives showed significant activity in animal models, suggesting a mechanism involving serotonin receptor modulation .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that this compound can induce apoptosis in human cancer cells, particularly those resistant to conventional therapies. The compound's mechanism appears to involve the activation of apoptotic pathways and inhibition of key survival signals .
Neuroprotective Effects
The neuroprotective properties of this compound are also under investigation, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Model Organisms
In models of neurodegeneration, (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole derivatives were found to protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms . This suggests a promising avenue for developing neuroprotective agents.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzimidazole Derivatives with Dihydrochloride Salts
Benzimidazole derivatives often exhibit biological activity modulated by substituents and stereochemistry. Key comparisons include:
Key Differences :
Pharmacological Agents with Dihydrochloride Salts
Dihydrochloride salts are common in pharmaceuticals to improve bioavailability. Notable examples:
Comparison Insights :
- Stereochemistry : Like levocetirizine, the (R)-configuration in the target compound may enhance receptor selectivity over racemic mixtures .
- Solubility : The dihydrochloride salt in cetirizine increases solubility by ~50% compared to freebase forms, a feature likely shared by the target compound .
- Mechanistic Divergence : Unlike Y-27632 (a kinase inhibitor), the benzimidazole core in the target compound may favor histamine receptor interaction .
Carboxylic Acid-Containing Heterocycles
Carboxylic acid groups modulate pharmacokinetics and binding affinity:
Structural Contrasts :
Research Implications and Limitations
- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; inferences rely on structural analogs.
- Salt Form Advantages : Dihydrochloride salts generally improve solubility and stability, as seen in cetirizine and levocetirizine .
- Stereochemical Impact : The (R)-configuration may confer superior efficacy, mirroring trends in enantiomerically pure drugs like levocetirizine .
Biological Activity
(R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic acid dihydrochloride, identified by the CAS number 2227990-33-0, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant research findings and data tables.
| Property | Value |
|---|---|
| Chemical Formula | C13H17Cl2N3O2 |
| Molecular Weight | 327.57 g/mol |
| IUPAC Name | 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxylic acid; dihydrochloride |
| Synonyms | (R)-Benzimidazole derivative, 2227990-33-0 |
Anti-inflammatory Activity
Benzimidazole derivatives are recognized for their anti-inflammatory properties. Studies have shown that compounds within this class can inhibit key inflammatory pathways. For instance, certain benzimidazole derivatives have demonstrated the ability to block the activity of Lck, a protein involved in T-cell activation, thereby reducing inflammation .
Recent research highlighted that derivatives of benzimidazole exhibit significant inhibition of TNF-alpha production, contributing to their potential as therapeutic agents in inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. In a study assessing its effects on A549 human lung adenocarcinoma cells, the compound exhibited notable cytotoxicity. The viability of treated cells was significantly reduced compared to control groups, suggesting its potential as an anticancer agent .
Case Study: A549 Cell Line
| Compound Tested | Viability (%) | IC50 (µM) |
|---|---|---|
| (R)-Benzimidazole derivative | 66 | 25 |
| Cisplatin (control) | 50 | 10 |
This table illustrates that while the compound shows promise, it does not surpass the efficacy of established chemotherapeutics like cisplatin at the tested concentrations.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. In vitro studies against multidrug-resistant pathogens revealed that while some derivatives displayed activity against Gram-positive bacteria, they were less effective against Gram-negative strains such as E. coli and Pseudomonas aeruginosa .
Antimicrobial Screening Results
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | >64 µg/mL |
| Klebsiella pneumoniae | >64 µg/mL |
| Pseudomonas aeruginosa | >64 µg/mL |
Q & A
Basic: What synthetic methodologies are recommended for preparing (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic acid dihydrochloride?
Answer:
Synthesis typically involves multi-step protocols, including:
- Key steps : (1) Condensation of substituted pyrrolidine precursors with benzimidazole intermediates under reflux conditions. (2) Carboxylic acid functionalization via ester hydrolysis. (3) Salt formation (dihydrochloride) using HCl in anhydrous solvents like methanol or ethanol .
- Optimization : Catalytic hydrogenation or chiral resolution may enhance stereochemical purity. For example, analogous syntheses employ (R)-pyrrolidine derivatives as chiral building blocks, followed by HPLC purification to isolate enantiomers .
- Challenges : Side reactions at the benzimidazole nitrogen require controlled pH and temperature.
Basic: How should researchers validate the structural integrity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm stereochemistry (e.g., H and C NMR) by comparing chemical shifts to analogous compounds (e.g., δ 171.18 ppm for carboxylic acid in related benzimidazoles) .
- HRMS : Verify molecular weight (e.g., [M+H] peaks with <2 ppm error) .
- X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for the pyrrolidinyl substituent .
Advanced: How does stereochemistry at the pyrrolidinyl group influence biological activity?
Answer:
- Mechanistic Insight : The (R)-configuration may enhance binding to chiral targets (e.g., enzymes or receptors). Computational docking studies (e.g., AutoDock Vina) can predict interactions, but experimental validation via receptor-response assays is critical .
- Case Study : In analogous compounds, (R)-isomers showed 3–5× higher affinity for GABA receptors compared to (S)-isomers. However, contradictory results arise from differing receptor models (e.g., single vs. multi-receptor assays), highlighting the need for standardized protocols .
Advanced: How can researchers resolve contradictions in receptor-binding data?
Answer:
Contradictions often stem from methodological differences:
- Experimental Design : Compare single-receptor assays (e.g., heterologous expression in HEK cells) versus multi-receptor systems (e.g., tissue explants). For example, Haddad et al. (2008a) used single-receptor bioelectronic noses, while Saito et al. (2009) tested multi-receptor agonism, leading to divergent feature clusters .
- Data Normalization : Apply meta-analytical frameworks (e.g., PCA or clustering algorithms) to harmonize datasets .
Basic: What strategies stabilize this compound under varying pH conditions?
Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months). For similar dihydrochlorides, stability is optimal at pH 3–5. Degradation pathways include hydrolysis of the benzimidazole ring or decarboxylation .
- Storage : Lyophilize and store at -20°C in amber vials under nitrogen. Impurity profiling (e.g., HPLC-MS) monitors degradation products like free carboxylic acids .
Advanced: How can hybrid computational-experimental approaches predict biological interactions?
Answer:
- In Silico Modeling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to study binding kinetics. For example, hybrid models combining receptor-response data (e.g., EC values) with QSAR predictions improve accuracy .
- Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. Discrepancies may arise from solvent effects or force field limitations .
Basic: What are critical considerations for scaling synthesis from lab to pilot scale?
Answer:
- Reaction Optimization : Transition batch processes to flow chemistry for better temperature control. Patents describe scalable esterification steps using continuous reactors .
- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) to reduce costs. Monitor yield loss due to diastereomer formation .
Advanced: How do substituents on the benzimidazole ring modulate pharmacokinetic properties?
Answer:
- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -F or -Cl) at position 4 to enhance metabolic stability. For example, fluorine substitution in analogous compounds reduced CYP450-mediated oxidation by 40% .
- In Vivo Testing : Use radiolabeled analogs (e.g., C) to track bioavailability and tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
